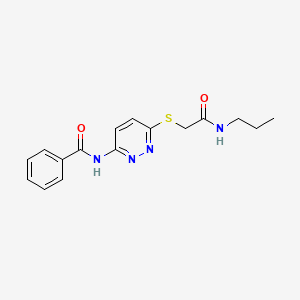
N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide, such as thioxopyrimidines and their condensed analogs, has been discussed in the literature . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Chemical Reactions Analysis
The chemical reactions involving compounds like this compound are diverse. In many cases, the synthesis of such heterocyclic systems is limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents . There are also methods where the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Wirkmechanismus
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their potential for further development .
Biochemical Pathways
It’s known that compounds with similar structures have been evaluated for their anti-tubercular activity, suggesting that they may affect the biochemical pathways related to tuberculosis .
Result of Action
Similar compounds have shown significant inhibitory concentrations (ic 50) ranging from 135 to 218 μM against Mycobacterium tuberculosis H37Ra .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds have been evaluated in vitro .
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound has also been extensively studied, and its mechanism of action is well-understood. However, there are also some limitations to working with this compound. It is a highly reactive compound, which means that it can be difficult to handle in the lab. In addition, this compound can be toxic to cells at high concentrations, which can make it difficult to determine the optimal dose for experiments.
Zukünftige Richtungen
There are several future directions for research on N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide. One area of interest is the development of this compound-based therapies for cancer. This compound has shown promise in preclinical studies, but more research is needed to determine its efficacy in clinical trials. Another area of interest is the development of this compound analogs with improved pharmacological properties. Finally, more research is needed to understand the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of this compound.
Synthesemethoden
N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide is synthesized through a multi-step process that involves the reaction of 2-bromo-1-(4-hydroxyphenyl)ethanone with 1-(propylamino)pyridazine-3-thiol in the presence of a base. The resulting product is then treated with benzoyl chloride to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to have anti-tumor activity against a variety of cancer cell lines, including melanoma, breast cancer, and prostate cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory conditions such as psoriasis.
Eigenschaften
IUPAC Name |
N-[6-[2-oxo-2-(propylamino)ethyl]sulfanylpyridazin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-2-10-17-14(21)11-23-15-9-8-13(19-20-15)18-16(22)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTOOGOIXDDVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C(C=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2790927.png)
![Tert-butyl 4-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2790932.png)
![1-[5-(isobutyrylamino)pyridin-2-yl]-N-(4-isopropylbenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2790933.png)
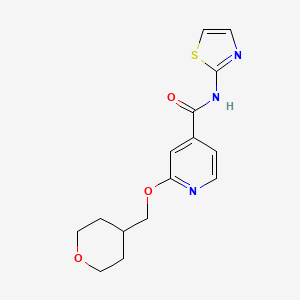
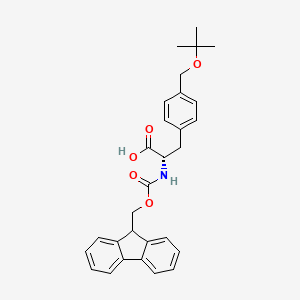
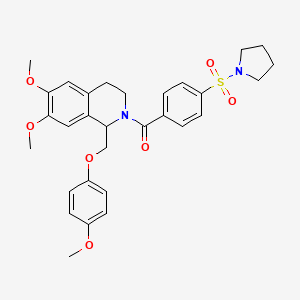
![(2E)-3-[4-(benzyloxy)phenyl]-1-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2790938.png)
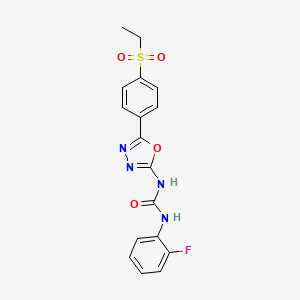
![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2790940.png)
![2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2790943.png)
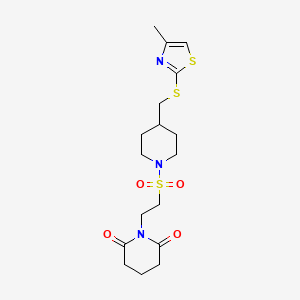
![3-(2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-hydroxyethyl)benzonitrile](/img/structure/B2790947.png)
![N-(4-chlorophenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2790948.png)
![5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2790950.png)